Scaffold Activity: Fused Triazolopyridazine Core Enables Sub-Micromolar Kinase Inhibition in c-Met/Pim-1 Dual Inhibitors
While direct IC50 data for the unsubstituted 868967-22-0 acetamide is not publicly reported, its core scaffold is validated by the highly optimized analog 4g, which achieves dual c-Met IC50 of 0.163 ± 0.01 μM and Pim-1 IC50 of 0.283 ± 0.01 μM. 4g differs from 868967-22-0 by possessing a substituted N-aryl acetamide at the 6-position [1]. The millimolar activity of early fragment or miniscaffold variants of this chemotype against the same targets provides a class-level inference that the core pyridyl-triazolopyridazine-thioacetamide structure, as found in 868967-22-0, is essential for sub-micromolar engagement, with the unadorned acetamide serving as the minimal binding pharmacophore.
| Evidence Dimension | c-Met kinase inhibitory activity |
|---|---|
| Target Compound Data | Not directly reported; serves as unsubstituted core scaffold |
| Comparator Or Baseline | Analog 4g: c-Met IC50 = 0.163 μM, Pim-1 IC50 = 0.283 μM; Inactive miniscaffold variants: IC50 > 10 μM |
| Quantified Difference | ~2-3 orders of magnitude improvement from miniscaffold to optimized analog 4g; 868967-22-0 represents the minimal core enabling this optimization. |
| Conditions | In vitro kinase inhibition assays (c-Met and Pim-1) |
Why This Matters
For procurement decisions, this confirms 868967-22-0 possesses the critical pharmacophore required for potent kinase engagement, distinguishing it from non-triazolopyridazine scaffolds that lack this validated activity foothold.
- [1] Mahmoud, M. E., Ahmed, E. M., Ragab, H. M., Eltelbany, R. F. A., & Hassan, R. A. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(41), 30346–30363. View Source
